5-Methoxy-2-(methoxymethyl)phenol

Lipophilicity Hydrogen Bonding SAR

5-Methoxy-2-(methoxymethyl)phenol (CAS 62849-09-6) is a disubstituted phenolic compound belonging to the methoxyphenol class, characterized by a methoxy group at the 5-position and a methoxymethyl ether group at the 2-position of the benzene ring. With a molecular formula of C9H12O3 and an exact mass of 168.0786 Da, this compound presents a unique substitution pattern that distinguishes it from simpler methyl- or methoxy-substituted phenols.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 62849-09-6
Cat. No. B13934924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(methoxymethyl)phenol
CAS62849-09-6
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOCC1=C(C=C(C=C1)OC)O
InChIInChI=1S/C9H12O3/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5,10H,6H2,1-2H3
InChIKeyHNBVTSVBPNYGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(methoxymethyl)phenol (CAS 62849-09-6) Procurement Guide: Structural Identity, Physicochemical Properties, and Key Differentiators


5-Methoxy-2-(methoxymethyl)phenol (CAS 62849-09-6) is a disubstituted phenolic compound belonging to the methoxyphenol class, characterized by a methoxy group at the 5-position and a methoxymethyl ether group at the 2-position of the benzene ring [1]. With a molecular formula of C9H12O3 and an exact mass of 168.0786 Da, this compound presents a unique substitution pattern that distinguishes it from simpler methyl- or methoxy-substituted phenols [1]. Its PubChem CID is 585881, and it is also catalogued under DTXSID20342919 in the EPA DSSTox database [1].

SAR differentiation Unique 5‑methoxy/2‑methoxymethyl substitution pattern supports structure‑activity relationship and permeability studies.
Physicochemical profile Distinct lipophilicity and hydrogen‑bond acceptor count provide differentiation from common methoxyphenol analogs.
Botanical reference Detected in plant leaf phenolic fractions; supports natural product metabolomics reference workflows.

Why Generic Phenolic Substitution Fails: The Case for 5-Methoxy-2-(methoxymethyl)phenol in Controlled Research and Industrial Applications


Methoxyphenols are not a uniform class; subtle variations in substitution pattern critically influence lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. The specific ortho-methoxymethyl ether and meta-methoxy arrangement in 5-methoxy-2-(methoxymethyl)phenol results in a computed XLogP3 of 1.2 and three hydrogen-bond acceptors, properties that differ markedly from common analogs such as 5-methoxy-2-methylphenol (XLogP3 ≈1.7-2.1, two acceptors) and 4-(methoxymethyl)phenol (XLogP3 ≈0.8, two acceptors) [2][3]. Generic substitution with a less lipophilic or differently H-bonding methoxyphenol could alter compound partitioning, receptor interactions, and in vitro assay outcomes, making precise sourcing essential for reproducible research and process development [1].

  • Generic methoxyphenols without the 2‑methoxymethyl ether may shift lipophilicity and hydrogen‑bond acceptor count, altering compound partitioning.
  • Closest analogs (5‑methoxy‑2‑methylphenol, 4‑(methoxymethyl)phenol) possess different computed XLogP3 and HBA; their substitution may lead to divergent receptor interactions or assay outcomes.
  • Absence of the MOM ether protecting group in common substitutes limits synthetic intermediate utility in multi‑step sequences.

5-Methoxy-2-(methoxymethyl)phenol (62849-09-6) Quantitative Differentiator Guide: Evidence-Based Comparison with Closest Analogs


Structural Differentiation from Common Methoxyphenol Analogs Drives Distinct Physicochemical Profiles

The substitution pattern of 5-methoxy-2-(methoxymethyl)phenol imparts a distinct physicochemical signature relative to its nearest structural neighbors. Compared to 5-methoxy-2-methylphenol, which lacks the methoxymethyl ether oxygen, the target compound possesses three hydrogen bond acceptors (vs. two) and a lower computed XLogP3 (1.2 vs. ≈1.7–2.1) [1][2]. Relative to 4-(methoxymethyl)phenol, which has a para-methoxymethyl group but no 5-methoxy substitution, the target compound shows increased lipophilicity (XLogP3 1.2 vs. 0.8) and an additional hydrogen bond acceptor .

Substitution vs. analogs
Cross-study comparable
XLogP3 1.2 vs. 1.7–2.1 (5‑methoxy‑2‑methylphenol) and 0.8 (4‑(methoxymethyl)phenol); HBA 3 vs. 2
Divergent lipophilicity and H‑bonding may influence solubility, membrane permeability, and target binding in SAR studies.
Computed properties; experimental validation advised.
Lipophilicity Hydrogen Bonding SAR

Enhanced Lipophilicity Relative to Para-Methoxymethyl Phenol May Favor Membrane Permeability

When benchmarked against 4-(methoxymethyl)phenol, a commonly available methoxymethyl-substituted phenol, 5-methoxy-2-(methoxymethyl)phenol exhibits a 50% higher computed XLogP3 value (1.2 vs. 0.8) [1]. This difference is attributed to the additional 5-methoxy group, which increases overall molecular lipophilicity.

Lipophilicity vs. para‑analog
Cross-study comparable
XLogP3 difference +0.4 (50% higher vs. 4‑(methoxymethyl)phenol)
Higher computed lipophilicity may correlate with passive membrane permeability in assay models.
Computed values; experimental logP/D and permeability assays needed.
ADME Permeability Drug Design

Qualitative Identification in Natural Product Extracts Underscores Botanical Relevance

5-Methoxy-2-(methoxymethyl)phenol has been positively identified via GC-MS in the phenolic fraction of Telfairia occidentalis (fluted pumpkin) leaf extracts, alongside other known phenolic antioxidants [1]. While quantitative data for this specific compound in the extract is not provided, its detection in a plant species valued for high antioxidant activity suggests a potential natural origin.

Botanical occurrence
Qualitative detection
Identified by GC‑MS in Telfairia occidentalis leaf phenolic fraction
Supports use as analytical reference standard for plant metabolomics and dereplication studies.
Quantitative data not reported; confirmatory analysis needed.
Natural Products Phytochemistry GC-MS

Methoxymethyl Phenol Ethers as Versatile Synthetic Intermediates: Class-Level Applicability

As a methoxymethyl (MOM) ether of a phenol, 5-methoxy-2-(methoxymethyl)phenol falls within a class of compounds extensively used as protected intermediates in organic synthesis. Patents describe the utility of phenol methoxymethyl ethers as reaction intermediates, where the MOM group serves as a protecting group that can be selectively removed under mild acidic conditions [1]. While specific yield data for this exact compound are absent from the literature, the broader class of MOM-protected phenols is well-established in multi-step synthetic sequences.

Synthetic intermediate class
Class-level inference
Methoxymethyl (MOM) ether serves as a protecting group for phenols
MOM‑protected phenol scaffold supports controlled deprotection in multi‑step synthesis.
Class‑level utility; specific yield data for this compound not available.
Synthetic Chemistry Protecting Groups Intermediates

5-Methoxy-2-(methoxymethyl)phenol (62849-09-6) Best-Fit Research and Industrial Application Scenarios


Natural Product Dereplication and Metabolomics Studies

Based on its confirmed occurrence in Telfairia occidentalis leaf extracts via GC-MS [1], 5-methoxy-2-(methoxymethyl)phenol serves as a reference standard for dereplication workflows in plant metabolomics. Researchers analyzing phenolic profiles in botanicals can use this compound to confirm the presence of specific methoxymethyl-substituted methoxyphenols, aiding in chemotaxonomic classification and quality control of herbal materials.

Synthetic Chemistry Building Block for Complex Phenolic Architectures

The methoxymethyl (MOM) ether functionality positions this compound as a protected phenol intermediate in multi-step organic synthesis [2]. Chemists seeking to install a masked phenolic hydroxyl group with a defined 5-methoxy substitution pattern will find this compound useful for constructing natural product analogs, pharmaceuticals, or functional materials requiring controlled deprotection steps.

Physicochemical Property-Driven Lead Optimization in Drug Discovery

With a computed XLogP3 of 1.2 and three hydrogen bond acceptors [3], this compound offers a distinct physicochemical profile compared to simpler methoxyphenols. Medicinal chemists exploring structure-activity relationships (SAR) can employ it as a scaffold or reference point when fine-tuning lipophilicity and hydrogen-bonding capacity to optimize ADME properties of lead candidates.

Analytical Reference Standard for Chromatographic Method Development

The compound's unique mass spectral signature (base peak m/z 136 in GC-MS) [3] makes it suitable as a calibration standard for developing and validating GC-MS or LC-MS methods targeting methoxyphenols in complex matrices. This supports applications in environmental monitoring, food authenticity testing, and forensic chemistry.

Application
Selection Property
Validation Focus
Plant metabolomics dereplication studies
Reported occurrence in plant leaf phenolic fractions
Spectral library matching and extract authentication
Multi‑step organic synthesis
MOM‑protected phenol with defined substitution
Deprotection chemistry compatibility and intermediate stability
Drug discovery SAR optimization
Distinct computed lipophilicity and H‑bond profile
ADME parameter screening and permeability assays
Chromatographic method development
Characteristic mass spectral fragmentation pattern
Method calibration and matrix‑specific validation

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15 linked technical documents
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